molecular formula C13H16O3 B3014961 Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate CAS No. 51725-81-6

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate

Cat. No.: B3014961
CAS No.: 51725-81-6
M. Wt: 220.268
InChI Key: XJBYFXWDLASTMD-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,4-dimethylphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,4-dimethylphenyl)-3-oxopropanoic acid+ethanolacid catalystEthyl 3-(2,4-dimethylphenyl)-3-oxopropanoate+water\text{3-(2,4-dimethylphenyl)-3-oxopropanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,4-dimethylphenyl)-3-oxopropanoic acid+ethanolacid catalyst​Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(2,4-dimethylphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2,4-dimethylphenyl)-3-oxopropanoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
  • 3-(2,4-Dimethylphenyl)-3-oxopropanoic acid
  • Ethyl 3-(2,4-dimethylphenyl)-3-aminopropanoate

Uniqueness

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate is unique due to its specific substitution pattern and the presence of both an ester and a ketone functional group

Properties

IUPAC Name

ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDODYMUMJOSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272759
Record name Ethyl 2,4-dimethyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51725-81-6
Record name Ethyl 2,4-dimethyl-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51725-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dimethyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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